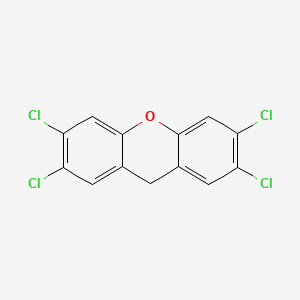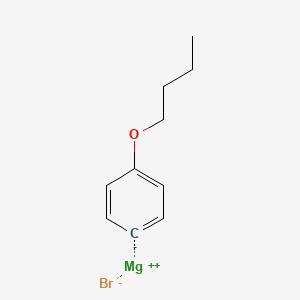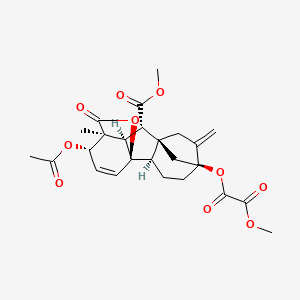![molecular formula C23H18F3N5O2 B13446170 2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)
2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes multiple functional groups such as fluoro, oxido, pyridinyl, triazolyl, and carboxamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions between appropriate aryl halides and boronic acids.
Introduction of the triazole ring: This step may involve cyclization reactions using azides and alkynes.
Functionalization with fluoro groups: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with pyridinyl and carboxamide groups: This can be done through amide bond formation using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, mCPBA.
Reducing agents: LAH, NaBH4.
Coupling reagents: EDCI, HATU.
Fluorinating agents: Selectfluor, NFSI.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or peroxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use as a therapeutic agent due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorobenzonitrile: A simpler compound with similar fluoro and nitrile groups.
5-Fluoro-2-pyridone: Contains the fluoro and pyridinyl groups.
4-Methyl-4H-1,2,4-triazole: Contains the triazole ring.
Uniqueness
2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its complex structure distinguishes it from simpler compounds and provides opportunities for novel interactions and effects.
Propriétés
Formule moléculaire |
C23H18F3N5O2 |
|---|---|
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
3-(2,4-difluorophenyl)-N-[(1R)-1-(5-fluoro-1-oxidopyridin-1-ium-2-yl)ethyl]-5-(4-methyl-1,2,4-triazol-3-yl)benzamide |
InChI |
InChI=1S/C23H18F3N5O2/c1-13(21-6-4-18(25)11-31(21)33)28-23(32)16-8-14(19-5-3-17(24)10-20(19)26)7-15(9-16)22-29-27-12-30(22)2/h3-13H,1-2H3,(H,28,32)/t13-/m1/s1 |
Clé InChI |
SANCLVAVYNDHFP-CYBMUJFWSA-N |
SMILES isomérique |
C[C@H](C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C3=NN=CN3C)C4=C(C=C(C=C4)F)F |
SMILES canonique |
CC(C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C3=NN=CN3C)C4=C(C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)



![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)






![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)


